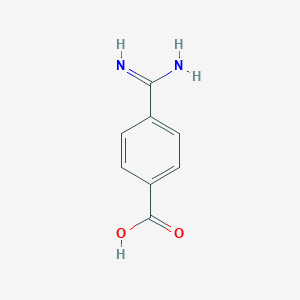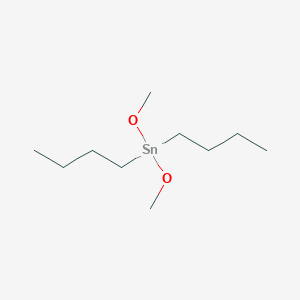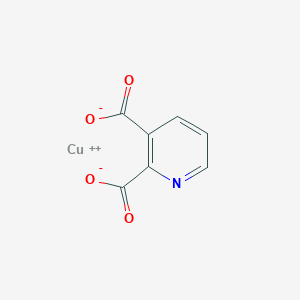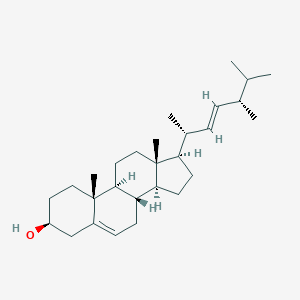
Crinosterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Crinosterol, also known as epibrassicasterol, is a type of cholesterol predominantly found in marine invertebrates. It is a 28-carbon sterol with an alpha-oriented methyl group at carbon 24. This compound is often mixed isomerically with brassicasterol, its more common beta-isomer. This compound is significant as a biomarker for identifying the presence of marine life in various environments .
準備方法
Synthetic Routes and Reaction Conditions: Crinosterol can be synthesized through a stereoselective process. One method involves the Claisen rearrangement of an appropriate precursor with an established absolute configuration. For example, a mixture of (22E,24S)-6β-methoxy-3α,5-cyclo-5α-ergost-22-ene and a catalytic amount of p-toluenesulfonic acid in an 80% aqueous tetrahydrofuran solution is refluxed for three hours .
Industrial Production Methods: Industrial production of this compound is challenging due to its low natural abundance. synthetic biology approaches have been employed to construct yeast cell factories for scalable production. This involves manipulating sterol homeostasis and overexpressing specific enzymes to maintain a balance between sterol acylation and sterol ester hydrolysis .
化学反応の分析
Types of Reactions: Crinosterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds present in this compound.
Substitution: Substitution reactions can occur at specific positions on the sterol ring or side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted sterol derivatives .
科学的研究の応用
Crinosterol has several scientific research applications:
Chemistry: Used as a biomarker to identify the presence of marine life and to study sterol biosynthesis pathways.
Biology: Investigated for its role in cellular functions and membrane integrity in marine organisms.
Industry: Utilized in the production of brassinosteroids, which are important for agricultural applications.
作用機序
Crinosterol exerts its effects through various molecular targets and pathways:
Sterol Biosynthesis: It is involved in the biosynthesis of other sterols and brassinosteroids.
Cellular Functions: Maintains membrane integrity and participates in signaling pathways.
Anti-Oxidative Activity: Exhibits anti-oxidative properties, which contribute to its neuroprotective and anti-aging effects.
類似化合物との比較
Crinosterol is similar to other sterols such as:
Brassicasterol: The beta-isomer of this compound, commonly found in algae and mollusks.
Stigmasterol: Another plant sterol with a similar structure but different biological functions.
Ergosterol: Found in fungi, it differs in the presence of a double bond at the C-22 position.
Uniqueness: this compound is unique due to its specific occurrence in marine invertebrates and its role as a biomarker for marine life. Its structural differences, such as the alpha-oriented methyl group at carbon 24, distinguish it from other sterols .
特性
CAS番号 |
17472-78-5 |
|---|---|
分子式 |
C28H46O |
分子量 |
398.7 g/mol |
IUPAC名 |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20-,22?,23+,24-,25+,26+,27+,28-/m1/s1 |
InChIキー |
OILXMJHPFNGGTO-DKLPAJGLSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
異性体SMILES |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
150-151°C |
Key on ui other cas no. |
474-67-9 |
物理的記述 |
Solid |
同義語 |
crinosterol delta25-crinosterol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


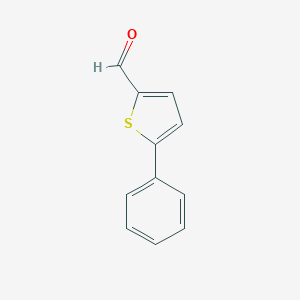
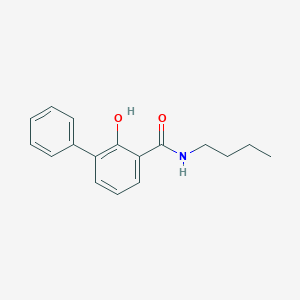
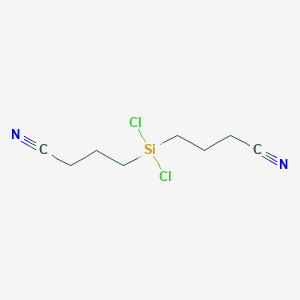
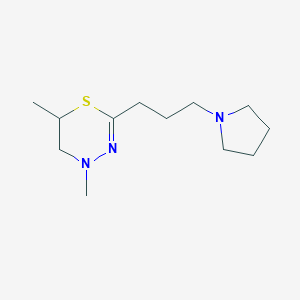
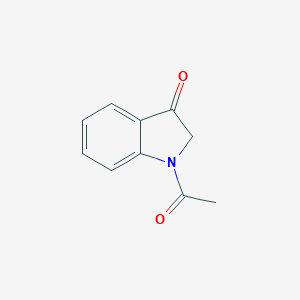
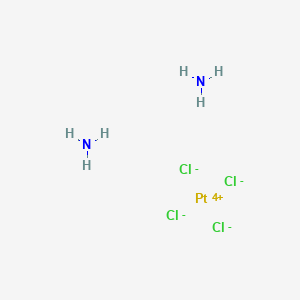
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
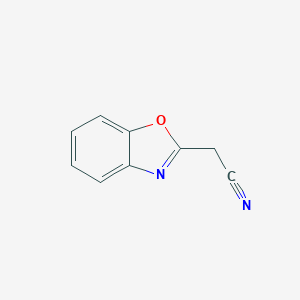

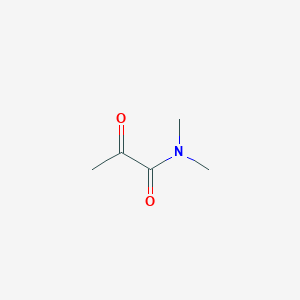
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
